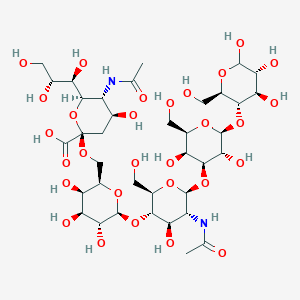
8-Chloroquinoline-2-carboxylic acid
Descripción general
Descripción
8-Chloroquinoline-2-carboxylic acid is a type of organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves various chemical reactions. For instance, one method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation . Another method involves the application of Vilsmeier, Doebner, condensation, hydrolysis, and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the phenolic group makes it susceptible to numerous chemical reactions and structural modifications .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . The progress of these reactions can be monitored with TLC and spots visualized using UV light at 254 nm .Physical And Chemical Properties Analysis
Carboxylic acids, such as this compound, are known for their unique physical and chemical properties. They have a basic trigonal shape due to the sp2 hybridization of the carbon and oxygen in the carbonyl . The presence of the phenolic group also gives them typical phenolic properties .Aplicaciones Científicas De Investigación
8-Chloroquinoline-2-carboxylic acid has been studied for its potential to act as an inhibitor of certain enzyme activities. It has been found to be a potent inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. This compound has also been studied for its potential to act as a therapeutic agent in certain diseases. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 8-Chloroquinoline-2-carboxylic acid is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as xanthine oxidase, and by acting as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the metabolism of purines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 8-Chloroquinoline-2-carboxylic acid for lab experiments is its ability to act as a potent inhibitor of certain enzyme activities. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. The main limitation of this compound for lab experiments is its instability. This compound is sensitive to light and heat, and is therefore difficult to store and handle.
Direcciones Futuras
There are a number of potential future directions for 8-Chloroquinoline-2-carboxylic acid research. These include further investigations into its potential to act as an inhibitor of certain enzyme activities, its potential to act as a therapeutic agent in certain diseases, and its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into the effects of chlorination on the properties of quinoline carboxylic acids. Finally, research could be conducted into the development of more stable forms of this compound for lab experiments.
Safety and Hazards
Propiedades
IUPAC Name |
8-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKATAKTWFSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650806 | |
| Record name | 8-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915922-73-5 | |
| Record name | 8-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)


![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)


